3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenyl group, a methyl-substituted phenyl ring, and a piperidinone moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the methoxyphenyl intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to form the methoxyphenyl intermediate.
Introduction of the piperidinone moiety: The intermediate is then reacted with a piperidinone derivative under specific conditions to introduce the piperidinone group.
Final coupling reaction: The final step involves coupling the intermediate with a propanamide derivative to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings or the piperidinone moiety are replaced with other groups using suitable reagents and conditions.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its effects on various biological pathways.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide include:
3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide: Lacks the piperidinone moiety, making it less complex.
3-(4-methoxyphenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)propanamide: Similar structure but with different substitution patterns on the phenyl rings.
3-(4-methoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)butanamide: Contains a butanamide group instead of a propanamide group, affecting its chemical properties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16-15-18(9-12-20(16)24-14-4-3-5-22(24)26)23-21(25)13-8-17-6-10-19(27-2)11-7-17/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXJMZMPJUOFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC2=CC=C(C=C2)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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